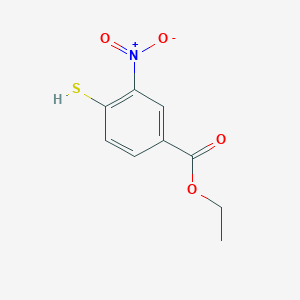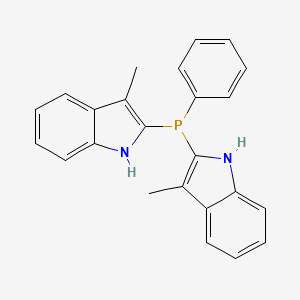![molecular formula C28H36N4O7 B15158473 N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine CAS No. 820239-43-8](/img/structure/B15158473.png)
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine is a synthetic peptide compound. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino terminus of the peptide chain. This compound is often used in peptide synthesis and research due to its stability and ease of handling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine typically involves the stepwise addition of protected amino acids. The process begins with the protection of the amino group of L-phenylalanine using the benzyloxycarbonyl (Cbz) group. This is followed by the sequential coupling of L-alanine, glycine, and L-leucine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings to facilitate the efficient assembly of the peptide chain .
Análisis De Reacciones Químicas
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can be used to cleave disulfide bonds or reduce other functional groups within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) for deprotection of the Cbz group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups .
Aplicaciones Científicas De Investigación
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and for the development of new peptide coupling reagents.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in various diseases.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl (Cbz) group provides stability and protection during synthesis, while the peptide sequence can interact with biological molecules to exert its effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with similar protective groups and applications.
N-benzyloxycarbonyl-L-leucyl-L-leucine: Another peptide with a benzyloxycarbonyl group, used in similar research contexts.
N-benzyloxycarbonyl-L-leucine: A simpler derivative used in peptide synthesis.
Uniqueness
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine is unique due to its specific sequence and the presence of the benzyloxycarbonyl (Cbz) group. This combination provides both stability and versatility, making it a valuable tool in various research and industrial applications .
Propiedades
Número CAS |
820239-43-8 |
|---|---|
Fórmula molecular |
C28H36N4O7 |
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
(2S)-4-methyl-2-[[2-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C28H36N4O7/c1-18(2)14-23(27(36)37)31-24(33)16-29-25(34)19(3)30-26(35)22(15-20-10-6-4-7-11-20)32-28(38)39-17-21-12-8-5-9-13-21/h4-13,18-19,22-23H,14-17H2,1-3H3,(H,29,34)(H,30,35)(H,31,33)(H,32,38)(H,36,37)/t19-,22-,23-/m0/s1 |
Clave InChI |
MFKPUPWIWLUQTH-VJBMBRPKSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one](/img/structure/B15158403.png)

![3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine](/img/structure/B15158422.png)

![3-(2-{4-[(2-Carboxyethyl)carbamoyl]phenyl}hydrazin-1-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid dihydrate disodium](/img/structure/B15158427.png)
![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B15158435.png)



![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-furanyl)-](/img/structure/B15158460.png)
![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-10-en-8-ol](/img/structure/B15158467.png)


